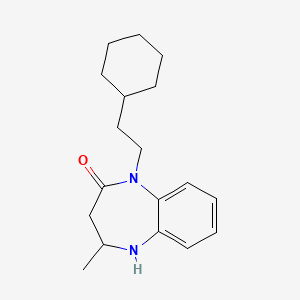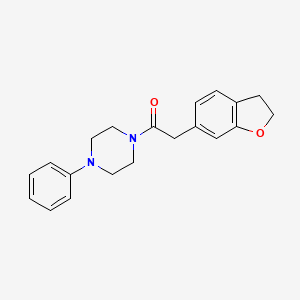
1-(2-cyclohexylethyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is characterized by its unique structure, which includes a cyclohexylethyl group and a tetrahydrobenzodiazepinone core.
Preparation Methods
The synthesis of 1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:
Formation of the benzodiazepine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyclohexylethyl group: This step involves the alkylation of the benzodiazepine core with a cyclohexylethyl halide in the presence of a strong base.
Final modifications: Additional steps may include methylation and other functional group modifications to achieve the desired compound.
Industrial production methods often involve optimizing these steps for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the benzodiazepine core, altering its properties.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research focuses on its potential therapeutic uses, such as its anxiolytic and sedative properties.
Industry: The compound is explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the body. It primarily acts on the central nervous system by binding to gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect, reducing anxiety and inducing sedation. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be compared with other benzodiazepines, such as diazepam and lorazepam. While all these compounds share a similar core structure, the presence of the cyclohexylethyl group in 1-(2-CYCLOHEXYLETHYL)-4-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE imparts unique properties, such as altered pharmacokinetics and receptor binding affinity. This makes it a valuable compound for research and potential therapeutic applications.
Similar compounds include:
Diazepam: Commonly used for its anxiolytic and muscle relaxant properties.
Lorazepam: Known for its potent sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Each of these compounds has distinct pharmacological profiles, making them suitable for different therapeutic uses.
Properties
Molecular Formula |
C18H26N2O |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-(2-cyclohexylethyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
InChI |
InChI=1S/C18H26N2O/c1-14-13-18(21)20(12-11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)19-14/h5-6,9-10,14-15,19H,2-4,7-8,11-13H2,1H3 |
InChI Key |
UVHMBZFFVUJQLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CCC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-ethoxy-4-propoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129178.png)
![2-[2-methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11129183.png)

![2-[2-Methyl-4-(morpholin-4-ylsulfonyl)phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11129195.png)
![(5Z)-5-(2-ethoxybenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11129200.png)
methanone](/img/structure/B11129204.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide](/img/structure/B11129210.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B11129218.png)
![methyl 8-methyl-6-(3-methylthiophen-2-yl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11129224.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11129231.png)
![2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11129240.png)
![2-[acetyl(benzyl)amino]-N-cyclopentyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11129246.png)
![7-Methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129253.png)
![(3-isopropyl-1-phenyl-1H-pyrazol-5-yl)[4-(2,3,4-trimethoxybenzyl)piperazino]methanone](/img/structure/B11129258.png)
